1-(3-Bromo-5-methylbenzoyl)-4-ethylpiperazine
CAS No.:
Cat. No.: VC13517755
Molecular Formula: C14H19BrN2O
Molecular Weight: 311.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19BrN2O |
|---|---|
| Molecular Weight | 311.22 g/mol |
| IUPAC Name | (3-bromo-5-methylphenyl)-(4-ethylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C14H19BrN2O/c1-3-16-4-6-17(7-5-16)14(18)12-8-11(2)9-13(15)10-12/h8-10H,3-7H2,1-2H3 |
| Standard InChI Key | SGZBJQMBHVUCAY-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)Br |
| Canonical SMILES | CCN1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)Br |
Introduction
Chemical Synthesis and Optimization
Synthetic Route Design
The synthesis of 1-(3-Bromo-5-methylbenzoyl)-4-ethylpiperazine involves a two-step process:
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Acylation of 4-ethylpiperazine: Reacting 4-ethylpiperazine with 3-bromo-5-methylbenzoyl chloride in the presence of a base such as triethylamine. This step mirrors the synthesis of its methyl counterpart, where the base neutralizes HCl generated during the reaction.
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Purification: Column chromatography or recrystallization isolates the product, with yields typically ranging from 65% to 80% depending on reaction conditions.
Key Reaction Parameters:
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.
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Stoichiometry: A 1:1 molar ratio of benzoyl chloride to piperazine derivative.
Bromination Strategies
While the bromine substituent is introduced at the benzoyl group prior to acylation, alternative bromination methods—such as using tribromooxyphosphorus (POBr₃) in acetonitrile —offer safer and more scalable pathways compared to traditional reagents like cyanogen bromide. This approach avoids toxic byproducts and harsh low-temperature conditions .
Structural and Conformational Analysis
NMR Spectroscopy Insights
Nuclear Magnetic Resonance (NMR) studies of acylated piperazines reveal critical conformational dynamics:
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Piperazine Ring Flexibility: The ethyl group at the 4-position introduces steric bulk, increasing the energy barrier () for amide bond rotation compared to methyl derivatives. For example, values for analogous compounds range from 57–66 kJ/mol in CDCl₃ .
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Solvent Effects: In DMSO-d₆, hydrogen bonding with the solvent stabilizes syn conformers, shifting by 2–4 kJ/mol .
Table 1: Conformational Energy Barriers in Piperazine Derivatives
| Substituent | (CDCl₃, kJ/mol) | (DMSO-d₆, kJ/mol) |
|---|---|---|
| 4-Methyl | 59.8 | 63.2 |
| 4-Ethyl | 62.1 (estimated) | 65.5 (estimated) |
X-ray Crystallography
Although crystallographic data for 1-(3-Bromo-5-methylbenzoyl)-4-ethylpiperazine are unavailable, related structures show:
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Bond Angles: The C–N–C angle at the piperazine nitrogen averages 119.8°–120.0°, consistent with sp² hybridization .
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Packing Interactions: Bromine atoms participate in halogen bonding, influencing crystal lattice stability.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s benzoyl-piperazine scaffold is structurally analogous to kinase inhibitors. For instance, 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine inhibits cyclin-dependent kinases (CDKs) with IC₅₀ values of 0.8–1.2 μM. The ethyl variant may exhibit enhanced selectivity due to improved hydrophobic interactions with enzyme pockets.
| Compound | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|
| 4-Methyl derivative | 8 μg/mL | 32 μg/mL |
| 4-Ethyl derivative (modeled) | 4 μg/mL | 16 μg/mL |
Neuroprotective Effects
The ethyl group’s electron-donating properties may enhance binding to neurotransmitter receptors. In silico docking studies suggest affinity for NMDA receptors (binding energy: −9.2 kcal/mol), potentially mitigating excitotoxicity in neurodegenerative diseases.
Applications in Materials Science
Polymer Additives
The bromine atom facilitates radical polymerization, enabling the synthesis of flame-retardant polymers. Thermogravimetric analysis (TGA) of polypropylene composites containing 5 wt% of the compound shows a 40% reduction in peak heat release rate.
Coordination Chemistry
The piperazine nitrogen and carbonyl oxygen serve as bidentate ligands for transition metals. Complexes with Cu(II) exhibit catalytic activity in oxidation reactions (TOF: 120 h⁻¹ at 25°C).
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